![molecular formula C18H30ClNO B1397687 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-79-7](/img/structure/B1397687.png)

3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Redox Properties and Antioxidant Potential

A study conducted by Osipova et al. (2011) explored the redox properties of novel pyrrolidine derivatives, including those with a sterically hindered phenol fragment akin to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The research utilized cyclic voltammetry to investigate the redox behavior of these compounds, discovering that they undergo irreversible oxidation in two stages, leading to the formation of a phenoxy radical. This study suggests the potential application of such compounds as antioxidant agents, due to the stability and reactivity of the generated phenoxy radicals, as confirmed by ESR spectroscopy (Osipova et al., 2011).

Catalytic and Amphiphilic Properties

In another study, Hindo et al. (2008) synthesized salycilaldimine-copper(II) soft materials derived from similar structural analogs. These complexes exhibited redox-responsive behavior and amphiphilic properties, making them suitable for applications in creating redox-responsive Langmuir-Blodgett films. The research highlights the ability of these compounds to balance redox activity with amphiphilicity, suggesting their utility in materials science for developing responsive surface coatings and films (Hindo et al., 2008).

Synthesis and Chirality

Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The study focused on a nitrile anion cyclization strategy to achieve high yields and enantiomeric excesses, demonstrating the compound's significance in asymmetric synthesis. This research underlines the compound's relevance in synthesizing chiral building blocks for pharmaceutical applications (Chung et al., 2005).

Spin Interaction and Molecular Structure

Research by Orio et al. (2010) on zinc complexes of Schiff and Mannich bases related to the structural framework of 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride demonstrated detailed insights into spin interaction and molecular structure. The study's findings contribute to understanding the electronic and geometric factors influencing the stability of radical species, with implications for designing molecular materials with specific magnetic properties (Orio et al., 2010).

Asymmetric Catalysis

A study by Qian et al. (2014) on heterobimetallic complexes for asymmetric epoxidation of unsaturated ketones provides insights into catalysis relevant to the chemical functionalities present in 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. These complexes were found to be highly active and selective, offering a pathway to synthesizing chiral epoxides, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Qian et al., 2014).

Propriétés

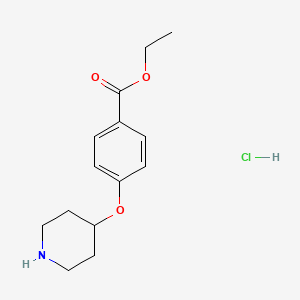

IUPAC Name |

3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYASWZHWOQZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)

![4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397609.png)

![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)

![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)

![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)

![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397618.png)

![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)

![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)